![molecular formula C5H5FO2S B2751918 2-Cyclopropylethynesulfonyl fluoride CAS No. 2503202-78-4](/img/structure/B2751918.png)
2-Cyclopropylethynesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to the introduction of fluorine atoms into organic compound molecules, which can give these compounds new functions and make them have better performance . A copper-free Sandmeyer-type fluorosulfonation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source can transform aryldiazonium salts into sulfonyl fluorides .Molecular Structure Analysis
The sizes and structures of fluorous molecules are analyzed, particularly with respect to the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices . Basic molecular properties, bond energies, and special bonding motifs are reviewed .Chemical Reactions Analysis
Fluorine-containing compounds have been synthesized in a continuous-flow manner with integrated benchtop NMR analysis . A high-temperature synthesis for the deprotection of a CF2H group was done as well as Ruppert–Prakash reactions for the perfluoroalkylation of benzaldehyde as a model substrate .Physical And Chemical Properties Analysis
Fluorite, a calcium fluoride, has a density that typically ranges from 3.18 to 3.25 grams per cubic centimeter (g/cm³) . Fluorite is chemically inert and does not readily react with most acids or common chemicals . The sizes and structures of fluorous molecules are analyzed, particularly with respect to the helical conformations of perfluoroalkyl segments and their phase separation in crystal lattices .Scientific Research Applications
Organic Synthesis
2-Cyclopropylethynesulfonyl fluoride: is a valuable reagent in organic synthesis. It serves as a precursor for the introduction of the sulfonyl fluoride group into organic molecules . This functional group is pivotal in the synthesis of complex molecules due to its ability to act as a leaving group or as an electrophile in various chemical reactions. The compound’s unique structure allows for selective reactions in multi-step synthetic processes, making it a versatile tool for chemists.
Chemical Biology
In chemical biology, 2-Cyclopropylethynesulfonyl fluoride plays a crucial role as a bioorthogonal chemical reporter . It can be used to label biomolecules selectively in living systems without interfering with natural biochemical processes. This enables researchers to track and study the dynamics of biomolecules in real-time, providing insights into cellular functions and mechanisms.
Drug Discovery
2-Cyclopropylethynesulfonyl fluoride: is utilized in drug discovery as a building block for the development of new pharmaceuticals . Its incorporation into drug candidates can enhance the binding affinity to biological targets, improve pharmacokinetic properties, and increase metabolic stability. This compound is particularly useful in the creation of covalent inhibitors that form a permanent bond with their target, leading to prolonged therapeutic effects.
Materials Science
In materials science, 2-Cyclopropylethynesulfonyl fluoride contributes to the development of advanced materials . It can be used to modify the surface properties of polymers, creating materials with specific characteristics such as increased durability, chemical resistance, or unique optical properties. These materials have applications in various industries, from aerospace to consumer electronics.
Optogenetics
The compound’s potential in optogenetics lies in its ability to modify optogenetic tools . By attaching the sulfonyl fluoride group to light-sensitive proteins, researchers can create more stable and efficient optogenetic actuators. These modified proteins can then be used to control the activity of neurons with light, allowing for precise manipulation of neural circuits in the brain.
Biodetection
2-Cyclopropylethynesulfonyl fluoride: is instrumental in the field of biodetection . It can be incorporated into fluorescent probes that are activated in the presence of specific biological analytes. This enables the detection of these analytes with high sensitivity and specificity, which is essential for diagnostic applications and environmental monitoring.
Upconversion Lasing
Lastly, 2-Cyclopropylethynesulfonyl fluoride finds application in upconversion lasing . It can be used to synthesize upconversion nanoparticles that are capable of converting low-energy infrared light into higher-energy visible light. These nanoparticles are used in lasers that have applications in telecommunications, medical imaging, and security.
Mechanism of Action
Target of Action
2-Cyclopropylethynesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them suitable for various applications .
Biochemical Pathways
Fluoride, a component of the compound, is known to inhibit glycolysis at the cellular level .
Pharmacokinetics
Fluoride’s unique physicochemical properties, such as its small atomic size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
High and chronic exposure to fluoride, a component of the compound, is known to cause cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropylethynesulfonyl fluoride. For instance, fluoride’s distribution in the natural environment is very uneven, largely a result of the geochemical behavior of this element . High concentrations of fluoride are often associated with soft, alkaline, and calcium-deficient waters .
properties
IUPAC Name |
2-cyclopropylethynesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPCYJZFLRZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethynesulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.